molecular formula C8H6FN3O B1313245 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 80240-40-0

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1313245
CAS No.: 80240-40-0
M. Wt: 179.15 g/mol
InChI Key: JHPNUFYUIFSEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring

Mechanism of Action

Target of Action

Related compounds such as triazole-based derivatives have been reported to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

It’s suggested that triazole-based compounds may interact with their targets (like tyrosinase) through inhibition . Inhibition can result in decreased activity of the enzyme, leading to changes in the biochemical pathways where the enzyme is involved.

Biochemical Pathways

If we consider its potential inhibition of tyrosinase, this would affect the melanogenesis pathway . Melanogenesis is the process by which melanin is produced, and tyrosinase is a key enzyme in this pathway. Therefore, inhibition of tyrosinase could lead to reduced melanin production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 4-fluorophenylhydrazine with appropriate reagents to form the triazole ring. One common method involves the cyclization of 4-fluorophenylhydrazine with formic acid or its derivatives under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as column chromatography or distillation, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylhydrazine
  • 4-Fluorophenyl isocyanate
  • 4-Fluorophenyl isothiocyanate

Uniqueness

Compared to other similar compounds, 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNUFYUIFSEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443674
Record name 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80240-40-0
Record name 4-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80240-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 6
4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.